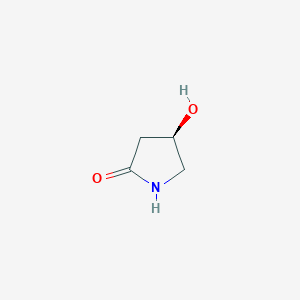
6-O-α-D-甘露吡喃糖基-α-D-甘露吡喃糖基甲酯
描述
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a versatile compound prevalent in the biomedicine sector . It showcases promising prospects for combating an array of ailments such as diabetes and cancer . It is also used in studies involving the antiviral agent cyanovirin-N and oligomannosides .
Synthesis Analysis
Methyl α-D-mannopyranoside has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . This synthesis was part of a study that worked towards a stable noeuromycin analog with a D-manno configuration .Chemical Reactions Analysis
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is known to have profound affinity with distinct receptors implicated in cellular signaling cascades . It is renowned for its proficient modulation of carbohydrate metabolism and glycosylation mechanisms .Physical And Chemical Properties Analysis
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” is a white to off-white powder . It has a melting point of 193-196 °C . It is soluble in water, with a solubility of 100 mg/mL . The compound has an optical activity of [α]20/D 77.0 to 82.0°, c = 1-10% (w/v) in water .科学研究应用
Synthesis of Iminosugars
M 6-O-MM has been used to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars . These iminosugars are important because they can mimic the structure of monosaccharides and interfere with the function of glycosidases, enzymes that break down glycosidic bonds. This makes them useful in the study of various biological processes and potential therapeutic applications.
Investigation of Mannose Binding Sites
M 6-O-MM has been used in a study to investigate the primary mannose binding site of pradimicin A . Pradimicin A is a naturally occurring antibiotic that has antifungal and antiviral properties. Understanding how it binds to mannose can provide insights into its mechanism of action and potentially lead to the development of more effective antifungal and antiviral drugs.
Microbiology
M 6-O-MM is suitable for microbiology and enables differentiation between species of Listeria . Listeria monocytogenes, Listeria innocua, and Listeria welshimeri can ferment the sugar, producing acid which can be identified using an appropriate pH indicator . This makes M 6-O-MM useful in the identification and classification of bacteria in microbiological research.
Organic Chemistry
M 6-O-MM belongs to the class of organic compounds known as O-glycosyl compounds . These compounds contain a glycosyl group attached to another group via a glycosidic bond. M 6-O-MM can be used in organic chemistry research to study the properties and reactions of O-glycosyl compounds.
Biochemical Research
M 6-O-MM is used in biochemical research due to its properties as a monosaccharide . Monosaccharides are the simplest form of carbohydrates and are used in various biochemical processes. They can be used to study metabolic pathways, enzymatic reactions, and other biochemical processes.
Pharmaceutical Research
Due to its role in the synthesis of iminosugars and investigation of mannose binding sites, M 6-O-MM has potential applications in pharmaceutical research . It can be used in the development of new drugs, particularly those targeting glycosidases or mannose-binding proteins.
作用机制
Target of Action
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside (M 6-O-MM) is known to have a profound affinity with distinct receptors implicated in cellular signaling cascades . It is a competitor inhibitor of the binding of mannose by Escherichia coli . This means that it competes with mannose for the same binding site on the bacteria, thereby inhibiting the bacteria’s ability to bind to mannose.
Mode of Action
M 6-O-MM interacts with its targets by binding to the same site as mannose on Escherichia coli . This competitive inhibition prevents the bacteria from binding to mannose, which can disrupt the bacteria’s normal function and potentially inhibit its growth or survival.
Biochemical Pathways
Given its role as a mannose competitor, it is likely involved in the modulation of carbohydrate metabolism and glycosylation mechanisms .
Pharmacokinetics
Its solubility in water suggests that it may be readily absorbed and distributed in the body
Result of Action
The molecular and cellular effects of M 6-O-MM’s action are largely dependent on its interaction with its targets. By inhibiting the binding of mannose by Escherichia coli, M 6-O-MM can disrupt the bacteria’s normal function, which may lead to a decrease in bacterial growth or survival .
Action Environment
The action, efficacy, and stability of M 6-O-MM can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments. Additionally, it should be stored in a cool, ventilated place to prevent moisture, heat, fire, and corrosion
未来方向
“Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside” shows promising prospects for combating an array of ailments such as diabetes and cancer . Its use in studies involving the antiviral agent cyanovirin-N and oligomannosides suggests potential future directions in antiviral research and the development of new therapeutics.
属性
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O11/c1-21-12-10(19)9(18)7(16)5(24-12)3-22-13-11(20)8(17)6(15)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9+,10+,11+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVHVKWCGZNDW-OGVZYCONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001000164 | |
| Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside | |
CAS RN |
78962-39-7 | |
| Record name | Methyl 6-O-mannopyranosylmannopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078962397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 6-O-hexopyranosylhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001000164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the substrate specificity of 1,2-alpha-mannosidase from Aspergillus saitoi relate to Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside?
A1: The research by [] focuses on the enzymatic activity of 1,2-alpha-mannosidase and reveals its specificity for hydrolyzing alpha-1,2-mannosidic linkages. While the study doesn't directly investigate Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, it's important to note that this disaccharide contains an alpha-1,6-mannosidic linkage. Therefore, 1,2-alpha-mannosidase would not hydrolyze this specific disaccharide due to its linkage specificity.
Q2: How does the synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside compare to other similar disaccharides?
A2: The synthesis of Methyl 6-O-alpha-D-mannopyranosyl-alpha-D-Mannopyranoside, as described in [], involves a series of protection, glycosylation, and deprotection steps. This method aligns with general carbohydrate synthesis strategies, utilizing Helferich glycosylation and Zemplén deacetylation. Comparing it to the synthesis of other disaccharides like Methyl 3-O-(alpha-D-mannopyranosyl)-alpha-mannopyranoside, the key difference lies in the regioselective introduction of the second mannose unit at the 3-O or 6-O position of the methyl-alpha-D-mannopyranoside acceptor. These subtle differences in structure can significantly impact their interactions with enzymes and biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,3]Thiazolo[4,5-c][1,2]oxazole](/img/structure/B119276.png)










![2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B119324.png)
